

An In-Depth Technical Guide to 3-Bromophenetole: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 3-Bromophenetole

CAS No.: 2655-84-7

Cat. No.: B1265880

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of complex organic molecules, **3-Bromophenetole** (1-bromo-3-ethoxybenzene) serves as a critical building block and intermediate in various fields, most notably in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the meta-positioned bromine atom and the ethoxy group, make it a versatile reagent for introducing the 3-ethoxyphenyl moiety into larger scaffolds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of **3-Bromophenetole**, from its fundamental chemical identity to its practical applications, supported by established protocols and safety considerations.

Core Identification and Physicochemical Properties

At its core, **3-Bromophenetole** is an aromatic ether characterized by a bromine atom and an ethoxy group attached to a benzene ring at the 1 and 3 positions, respectively.

Table 1: Chemical Identifiers and Core Properties of **3-Bromophenetole**

Property	Value	Source
IUPAC Name	1-bromo-3-ethoxybenzene	[1]
CAS Number	2655-84-7	[2]
Synonyms	3-Bromophenyl ethyl ether, m-Bromophenetole	[2]
Molecular Formula	C ₈ H ₉ BrO	[1]
Molecular Weight	201.06 g/mol	[2]
Appearance	Not specified, likely a liquid	
Boiling Point	206 °C (lit.)	[2]
Density	1.481 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ₂₀ /D)	1.548 (lit.)	[2]
Flash Point	83 °C (181.4 °F) - closed cup	[2]

These fundamental properties are crucial for its handling, reaction setup, and purification. The relatively high boiling point suggests that purification can be readily achieved by vacuum distillation.

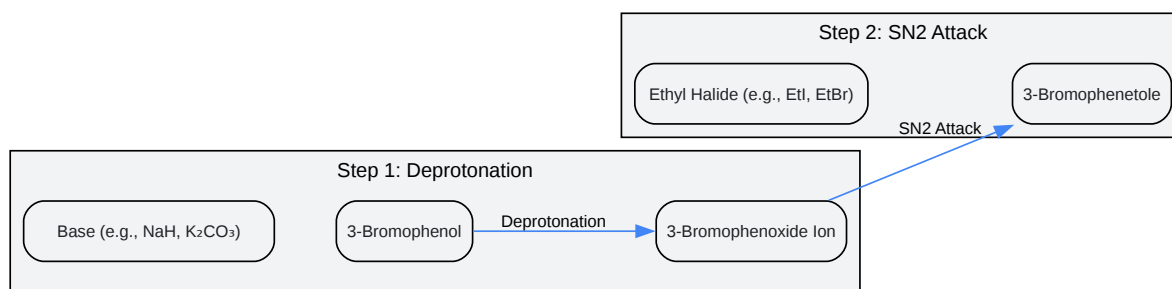
Synthesis of 3-Bromophenetole: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of **3-Bromophenetole** is the Williamson ether synthesis.[3][4] This venerable yet highly effective S_N2 reaction involves the nucleophilic attack of the 3-bromophenoxide ion on an ethylating agent.

Reaction Rationale and Mechanistic Overview

The Williamson ether synthesis is predicated on the generation of a potent nucleophile, the alkoxide (in this case, a phenoxide), which then displaces a halide from a primary alkyl halide. The acidity of the phenolic proton of 3-Bromophenol (pK_a ≈ 9-10) allows for its facile

deprotonation by a suitable base to form the 3-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), leading to the formation of the ether linkage and a salt byproduct.^{[3][4]}



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Figure 1: General workflow for the synthesis of **3-Bromophenetole** via Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **3-Bromophenetole**.

Materials:

- 3-Bromophenol
- Anhydrous potassium carbonate (K_2CO_3) or sodium hydride (NaH)
- Ethyl iodide (EtI) or ethyl bromide (EtBr)
- Anhydrous dimethylformamide (DMF) or acetone
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a solution of 3-Bromophenol in a suitable anhydrous solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a slight excess of a base (e.g., 1.5 equivalents of K_2CO_3 or 1.1 equivalents of NaH).
- **Formation of the Phenoxide:** Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the 3-bromophenoxide salt.
- **Addition of Ethylating Agent:** Add a slight excess (e.g., 1.2 equivalents) of the ethylating agent (ethyl iodide or ethyl bromide) to the reaction mixture.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - If a solid precipitate (inorganic salts) is present, remove it by filtration.
 - Transfer the filtrate to a separatory funnel and dilute with diethyl ether.
 - Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to remove the solvent.

- Purify the crude product by vacuum distillation to obtain pure **3-Bromophenetole**.

Spectroscopic Characterization

The structural elucidation of **3-Bromophenetole** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **3-Bromophenetole**

Technique	Key Features
¹ H NMR	Aromatic protons (6.5-7.5 ppm, complex multiplet), ethyl group protons (quartet around 4.0 ppm for -OCH ₂ - and triplet around 1.4 ppm for -CH ₃).
¹³ C NMR	Aromatic carbons (110-160 ppm), C-Br carbon (around 122 ppm), ethoxy carbons (around 63 ppm for -OCH ₂ - and 15 ppm for -CH ₃). ^[1]
IR Spectroscopy	C-O-C stretching (around 1250 cm ⁻¹), aromatic C-H stretching (above 3000 cm ⁻¹), C=C stretching (1400-1600 cm ⁻¹), and C-Br stretching (in the fingerprint region). ^[1]
Mass Spectrometry (GC-MS)	Molecular ion peak (M ⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. ^[1]

Applications in Drug Discovery and Medicinal Chemistry

While specific in-vivo or in-vitro studies on **3-Bromophenetole** itself are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of biologically active molecules is well-established. The bromophenol moiety, in general, is found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.^{[5][6][7]}

Precursor to Biologically Active Molecules

3-Bromophenetole serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including:

- **Anticancer Agents:** Bromophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The 3-ethoxyphenyl group can be incorporated into larger scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.
- **Antibacterial Agents:** The bromophenol scaffold has shown promise in the development of new antibacterial agents, particularly against multidrug-resistant strains.[5]
- **Enzyme Inhibitors:** Derivatives of bromophenols have been shown to inhibit various enzymes, suggesting their potential in treating a range of diseases.[8]

Role of the Bromo and Ethoxy Groups

- **The Bromine Atom:** The bromine atom in **3-Bromophenetole** can serve as a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. This allows for the facile introduction of diverse substituents at the 3-position of the phenoxy ring, enabling the exploration of structure-activity relationships (SAR).
- **The Ethoxy Group:** The ethoxy group can influence the lipophilicity and metabolic stability of a drug candidate. It can also participate in hydrogen bonding interactions with biological targets.

Safety and Handling

3-Bromophenetole is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information for **3-Bromophenetole**

Hazard Class	Hazard Statement
Skin Irritation (Category 2)	H315: Causes skin irritation
Eye Irritation (Category 2A)	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation

Source:[1]

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

Detailed toxicological data, such as LD50 values, for **3-Bromophenetole** are not readily available in comprehensive public databases. However, information on its precursor, 3-Bromophenol, suggests that it can be formed during the metabolism of bromobenzene in animal models.[9] The metabolism of bromophenols generally involves conjugation to form sulfates or glucuronides, which are then excreted.[9] Given the structural similarity, it is plausible that **3-Bromophenetole** undergoes metabolic O-deethylation to 3-Bromophenol, which would then follow a similar metabolic fate. Further toxicological studies are warranted to fully characterize the safety profile of **3-Bromophenetole**.

Conclusion

3-Bromophenetole is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its

straightforward synthesis via the Williamson ether reaction, coupled with the synthetic handles provided by the bromine atom and the modulating effects of the ethoxy group, makes it an attractive building block for the creation of novel and complex molecular architectures.

Researchers and scientists working with **3-Bromophenetole** should be well-versed in its properties, synthesis, and safe handling procedures to effectively and responsibly harness its synthetic utility.

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